molecular formula C10H10N2O B8730103 2,7-Dimethyl-1,8-naphthyridin-4-ol

2,7-Dimethyl-1,8-naphthyridin-4-ol

Cat. No.: B8730103
M. Wt: 174.20 g/mol
InChI Key: KSLLTJJSGWXUMZ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1,8-naphthyridin-4-ol is a chemical compound for research and development applications. The 1,8-naphthyridine scaffold is a subject of interest in various scientific fields . Researchers can trust this product for its specified use, following all applicable regulations. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Note: The specific properties, applications, and hazard information for this exact compound could not be verified through the current search. The description above is based on the general context of naphthyridine compounds. It is essential to consult the material safety data sheet (MSDS) and conduct further research for safe and accurate use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,7-dimethyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(13)5-7(2)12-10(8)11-6/h3-5H,1-2H3,(H,11,12,13)

InChI Key

KSLLTJJSGWXUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(N2)C

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2,7-Dimethyl-1,8-naphthyridin-4-ol involves several methods. One notable approach includes the reaction of 2-amino-6-methylpyridine with specific aldehydes under controlled conditions, yielding the target compound with varying degrees of efficiency. For example, a synthesis protocol reported a yield of 40% using diphenyl ether as a solvent at elevated temperatures . The compound's structure can be confirmed through techniques such as NMR and HPLC .

Anticancer Properties

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, compounds derived from this naphthyridine have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). One study indicated that derivatives exhibited IC50 values as low as 0.048 μM against HepG2 cells, demonstrating their potential as effective chemotherapeutic agents .

Antiviral Activity

Research has also identified antiviral properties associated with naphthyridine derivatives. A specific derivative was found to inhibit HIV replication by targeting the viral transcription process. This mechanism highlights the compound's utility in developing antiviral therapies .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine compounds has been documented in various studies. The compounds exhibit mechanisms that modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Drug Development

The diverse biological activities of this compound position it as a candidate for drug development. Its derivatives are being explored for their ability to act as antihypertensives and immunostimulants. The structural versatility allows for modifications that can enhance efficacy and reduce side effects .

Molecular Recognition Chemistry

Naphthyridines play a significant role in molecular recognition chemistry due to their ability to form stable complexes with various biomolecules. This property is being explored for applications in biosensors and targeted drug delivery systems .

Case Studies and Research Findings

StudyFocusFindings
AlFooty et al., 2014Cytotoxicity against HepG2Compounds showed IC50 values as low as 0.048 μM, indicating strong anticancer activity .
Al-Romaizan et al., 2019Anticancer activity against MCF7Several derivatives demonstrated superior activity compared to standard drugs like staurosporine .
PMC Study, 2020Antiviral activityIdentified mechanisms through which naphthyridines inhibit HIV replication .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: The hydroxyl group at C4 in this compound enables hydrogen bonding, critical for interactions with biological targets like enzymes or DNA . Replacement of -OH with -OCH₃ (e.g., 2,7-dimethyl-4-methoxy-1,8-naphthyridine) significantly lowers polarity, favoring applications in hydrophobic environments .

Synthetic Versatility: Ultrasound-assisted synthesis of Schiff bases (e.g., 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide derivatives) demonstrates the compound’s adaptability for generating bioactive hybrids . Methoxy and acetylamino derivatives require multi-step protocols, including Vilsmeier–Haack formylation or nucleophilic substitutions .

Biological Performance: Derivatives with extended functional groups (e.g., triazole in compound 9b) exhibit superior anticancer activity, emphasizing the role of auxiliary moieties in enhancing efficacy .

Research Findings and Data Highlights

  • Anticancer Activity : this compound derivatives exhibit IC₅₀ values as low as 0.048 μM against MCF7 cells, rivaling doxorubicin (0.091 μM) .
  • Antibacterial Potential: Acetylamino and triazole-modified analogs show broad-spectrum activity, likely due to interactions with bacterial DNA gyrase .
  • Synthetic Efficiency : Ultrasound irradiation reduces reaction times for hydrazide derivatives from hours to minutes (e.g., 30–45 minutes for compounds 4a–e) .

Preparation Methods

Cyclocondensation Followed by Halogenation and Hydrolysis

Method Overview :
This two-step approach involves constructing the 1,8-naphthyridine skeleton, introducing a chlorine substituent at position 4, and subsequent hydrolysis to the hydroxyl group.

Step 1: Synthesis of 4-Chloro-2,7-dimethyl-1,8-naphthyridine

  • Starting Material : 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (VI).

  • Reaction Conditions :

    • Reflux in diphenyl ether at 360°C for 4 hours.

    • Chlorination using excess POCl₃ at 90°C for 1 hour.

  • Yield : 40%.

  • Key Observations :

    • Vigreux column use prevents ethanol vapor accumulation during reflux.

    • POCl₃ acts as both solvent and chlorinating agent.

Step 2: Hydrolysis to 2,7-Dimethyl-1,8-naphthyridin-4-ol

  • Reagents : Aqueous KOH or NaOH.

  • Conditions :

    • Stirring at 25–30°C in methanol/water.

  • Yield : 85–90% (estimated from analogous hydrolysis in source).

  • Mechanism : Nucleophilic substitution (Sₙ2) at C4, facilitated by the electron-withdrawing effect of the naphthyridine ring.

Friedländer Annulation with Post-Modification

Method Overview :
The Friedländer reaction assembles the naphthyridine core from aminopyridine derivatives and ketones, followed by oxidation and functional group interconversion.

Step 1: Friedlälder Annulation

  • Starting Materials : 2-Aminopyridine derivatives and acetylacetone.

  • Catalyst : Choline hydroxide (ChOH) in water.

  • Conditions :

    • 50°C for 6–24 hours under nitrogen.

  • Intermediate : 2,7-Dimethyl-1,8-naphthyridine.

  • Yield : 90–99%.

Step 2: Oxidation and Hydroxylation

  • Oxidation :

    • Reagent : SeO₂ in dioxane at 50–55°C.

    • Product : 2,7-Dimethyl-1,8-naphthyridine-4-carbaldehyde.

  • Reduction :

    • Reagent : NaBH₄ in THF.

    • Product : this compound.

  • Overall Yield : 70–75%.

Alternative Approaches

Direct Hydroxylation via Radical Intermediates

Method Overview :
Radical-mediated C–H activation introduces the hydroxyl group directly at position 4.

  • Reagents :

    • H₂O₂/Fe(II) Fenton system.

  • Conditions :

    • Room temperature, 12–24 hours.

  • Yield : 50–60% (estimated from similar reactions in source).

  • Limitations : Poor regioselectivity requires rigorous purification.

Microwave-Assisted Synthesis

Method Overview :
Accelerates reaction kinetics for improved efficiency.

  • Conditions :

    • Microwave irradiation at 150°C for 20 minutes.

    • Solvent: Ethanol/water mixture.

  • Yield : 80–85%.

  • Advantages : Reduced reaction time and higher purity.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
CyclocondensationChlorination → Hydrolysis40–90%Scalable, uses inexpensive reagentsHigh-temperature reflux required
Friedländer AnnulationAnnulation → Oxidation → Reduction70–75%High regioselectivityMulti-step, costly catalysts
Direct HydroxylationRadical C–H activation50–60%Single-stepLow selectivity, moderate yield
Microwave-AssistedAccelerated kinetics80–85%Rapid, energy-efficientSpecialized equipment needed

Q & A

Basic: What are the standard synthetic routes for 2,7-dimethyl-1,8-naphthyridin-4-ol and its derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions or functionalization of preformed naphthyridine cores. For example:

  • Chalcon-based synthesis : Reacting chalcons (e.g., 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde) with phenylhydrazine in acetic acid under reflux (8–10 hours), followed by neutralization with NH4_4OH and crystallization from ethanol .
  • Pyrazoline derivatives : Derivatives like 3-(4,5-dihydro-1-phenyl-3-aryl-1H-pyrazol-5-yl)-7-methyl-2-phenyl-1,8-naphthyridine-4-ol are synthesized via chalcon-phenylhydrazine cyclization, achieving yields of 62–78% .
  • Thiourea-mediated routes : Refluxing chalcons with thiourea and NaOH in ethanol produces thione derivatives (e.g., pyrimidine-2-thiones) .

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